甘氨酰-羟脯氨酰-脯氨酸

描述

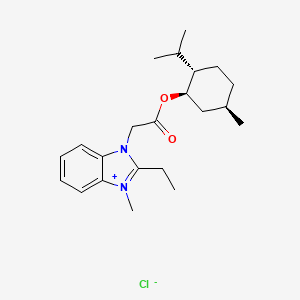

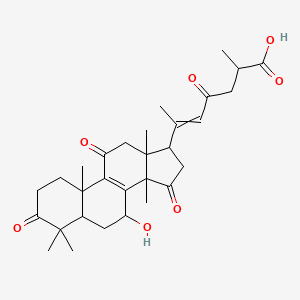

Glycyl-hydroxyprolyl-proline is a tripeptide composed of the amino acids glycine, hydroxyproline, and proline . Hydroxyproline, also known as Hyp or (2S,4R)-4-hydroxyproline, is an amino acid that is a major component of the protein collagen .

Synthesis Analysis

Glycine, proline, and hydroxyproline contribute to 57% of total amino acids in collagen . Mammals, birds, and fish can synthesize glycine from threonine, serine, choline, and Hyp; proline from arginine; and Hyp from proline residues in collagen, in a cell- and tissue-specific manner . In animals, most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .Molecular Structure Analysis

The structural motif of collagen is the triple helix formed by the repeated sequence of -Gly-Xaa-Yaa-. Previous reports showed that H-(Pro-4®Hyp-Gly)10-OH forms a trimeric structure . High-resolution crystal structures of collagen peptides have been determined including several Gly-Pro-Pro and Gly-Pro-4®Hyp peptide structures .Chemical Reactions Analysis

Hydroxyproline is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis (as a post-translational modification). The enzyme catalyzed reaction takes place in the lumen of the endoplasmic reticulum .Physical And Chemical Properties Analysis

Hydroxyproline is a neutral heterocyclic protein amino acid. It is found in collagen and as such it is common in many gelatin products . The molecular weight of Glycyl-hydroxyprolyl-proline is 285.3 .科学研究应用

1. 胶原代谢和皮肤健康

甘氨酰-L-脯氨酸是胶原代谢的衍生物,与皮肤健康有关。一项研究发现,老年患者尿液中甘氨酰-L-脯氨酸水平升高与褥疮有关,这表明胶原分解与皮肤破坏之间存在联系 (Le 等人,2005)。

2. 胶原酶活性

对来自产气梭菌的胶原酶的研究表明,它可以水解由甘氨酸、L-脯氨酸和 L-羟脯氨酸衍生的合成肽,表明其在研究胶原降解和相关生物过程中的潜在作用 (Poroshin 等人,1960)。

3. 酶促水解和吸收

动物组织中脯氨酸酶对甘氨酰-L-脯氨酸进行酶促水解的研究表明,该酶具有独特的特异性,这对于理解胶原代谢和蛋白质循环至关重要 (Davis 和 Smith,1957)。

4. 骨质疏松症治疗

含有甘氨酰-脯氨酰-羟脯氨酸的低分子量胶原水解产物已被研究其在大鼠骨质疏松症治疗中的吸收和有效性,突出了其潜在的治疗应用 (Watanabe-Kamiyama 等人,2010)。

5. 软骨保护

胶原水解产物中的一种生物活性肽脯氨酰-羟脯氨酸已在小鼠关节软骨中显示出软骨保护作用,无论是在体内还是在体外。这表明其在治疗软骨相关疾病中的潜在用途 (Nakatani 等人,2009)。

安全和危害

未来方向

Endogenous synthesis of glycine, proline, and Hyp is inadequate for maximal growth, collagen production, or feed efficiency in pigs, chickens, and fish . Future research efforts should be directed at improving the bioavailability of its amino acids and the balance of amino acids in hydrolyzed feather meal (HFM)-supplemented diets .

属性

IUPAC Name |

1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c13-5-10(17)15-6-7(16)4-9(15)11(18)14-3-1-2-8(14)12(19)20/h7-9,16H,1-6,13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWLAXQBHYLUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)

![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)

![(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol](/img/structure/B607606.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607607.png)